2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide is a complex organic compound that features a combination of chloro, fluoro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 2-chloro-6-fluorophenylacetic acid: This can be achieved through the chlorination and fluorination of phenylacetic acid.
Formation of 2-(2-chloro-6-fluorophenyl)ethylamine: This intermediate is synthesized by reacting 2-chloro-6-fluorophenylacetic acid with ammonia or an amine.
Coupling with 5-chlorothiophene-2-carboxylic acid: The final step involves coupling the intermediate with 5-chlorothiophene-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- 2-(2-chloro-6-fluorophenyl)ethylamine
- 5-chlorothiophene-2-carboxylic acid
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide is unique due to its combination of chloro, fluoro, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2FNO2S/c1-21-12(13-5-6-14(17)22-13)8-19-15(20)7-9-10(16)3-2-4-11(9)18/h2-6,12H,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQKRSAVWHTDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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